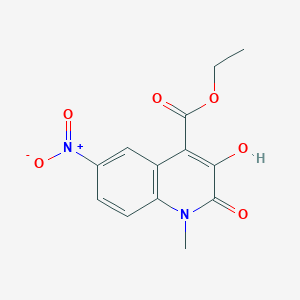

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

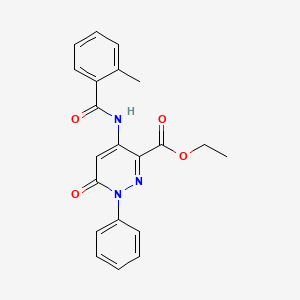

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate, commonly known as 4-EMQC, is an organic compound with a molecular formula of C13H13N3O5. It is a white crystalline solid with a melting point of 172-173°C and a boiling point of 537°C. 4-EMQC is an important synthetic intermediate in organic synthesis, and has been widely used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

科学的研究の応用

- Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for its potential antitumor and anticancer properties. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s structural features make it an interesting candidate for further studies in this area .

- Studies have examined the antibacterial and antimicrobial potential of this compound. Researchers investigate its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential applications in combating infections is crucial .

- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a precursor for synthesizing analogs of Lucanthone. Lucanthone derivatives have been explored for their antitumor properties. Investigating the structure-activity relationship and optimizing Lucanthone-like compounds is an ongoing area of research .

- Researchers have utilized this compound in the synthesis of related heterocycles. Its unique structure allows for the construction of fused ring systems, ranging from four-membered to seven-membered rings. These heterocycles often exhibit interesting biological activities, making them valuable in drug discovery .

- Quinolones, including the parent heterocycle of this compound, have significant pharmacological relevance. Quinine, derived from Cinchona bark, has been used to treat nocturnal leg cramps and arthritis. Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate shares structural similarities with quinolones, and its derivatives may have therapeutic potential .

- Researchers have explored synthetic approaches to obtain regioisomeric derivatives of this compound. For example, reaction with hydroxylamine yields oxazoloquinolones with different substitution patterns. Investigating the reactivity and selectivity of these reactions contributes to our understanding of heterocyclic chemistry .

Antitumor and Anticancer Research

Antibacterial and Antimicrobial Activity

Lucanthone Analog Synthesis

Heterocyclic Chemistry and Drug Development

Quinolone Derivatives and Pharmacological Importance

Synthetic Methodology and Regioisomers

特性

IUPAC Name |

ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-3-21-13(18)10-8-6-7(15(19)20)4-5-9(8)14(2)12(17)11(10)16/h4-6,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRAYVDWAOMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)

![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)